3-(4-Bromo-1H-pyrazol-3-yl)aniline
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Overview
Description
3-(4-Bromo-1H-pyrazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research and industrial applications. It is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to an aniline group. This compound exhibits unique physical and chemical properties, making it an attractive choice for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of 3-(4-Bromo-1H-pyrazol-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions . Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the bromine atom or the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and various catalysts like copper and ruthenium . Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include various substituted pyrazoles and aniline derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
Uniqueness
3-(4-Bromo-1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
3-(4-bromo-1H-pyrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-12-13-9(8)6-2-1-3-7(11)4-6/h1-5H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECNCXIIOAVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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